1-(4-Bromophenyl)imidazolidin-2-one

Beschreibung

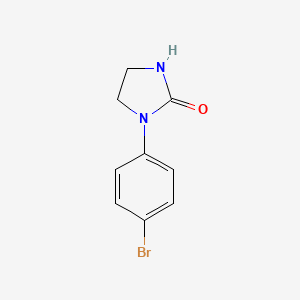

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYIOVFMXOWYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594740 | |

| Record name | 1-(4-Bromophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530081-14-2 | |

| Record name | 1-(4-Bromophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Bromophenyl Imidazolidin 2 One

Direct Synthesis of 1-(4-Bromophenyl)imidazolidin-2-one

The direct synthesis of this compound is primarily achieved through the formation of the core imidazolidin-2-one ring system from acyclic precursors. These methods can be broadly categorized into precursor-based cyclization strategies and catalytic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Precursor-Based Cyclization Strategies

Precursor-based cyclization is a fundamental approach to the synthesis of this compound, relying on the intramolecular cyclization of a suitably functionalized open-chain precursor.

A prominent method for the formation of the imidazolidin-2-one ring is the cyclization of N,N'-disubstituted urea (B33335) derivatives. In the context of synthesizing this compound, a key precursor is a urea molecule bearing a 4-bromophenyl group on one nitrogen and a 2-haloethyl group, typically a 2-chloroethyl or 2-bromoethyl group, on the other nitrogen. The synthesis of this precursor, N-(4-bromophenyl)-N'-(2-chloroethyl)urea, is the initial step.

The subsequent intramolecular cyclization of this urea derivative is typically induced by a base. The base facilitates the deprotonation of the urea nitrogen, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group and displacing the chloride ion to form the five-membered ring of the imidazolidin-2-one.

A general representation of this two-step process is as follows:

Urea Formation: 4-Bromoaniline (B143363) is reacted with 2-chloroethyl isocyanate to yield N-(4-bromophenyl)-N'-(2-chloroethyl)urea.

Cyclization: The resulting urea is treated with a base, such as sodium hydroxide (B78521) or potassium tert-butoxide, to effect intramolecular cyclization to this compound.

Recent studies have explored acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with various nucleophiles to produce substituted imidazolidin-2-ones, highlighting the versatility of urea cyclization strategies. nih.gov

Table 1: Key Intermediates in Urea Derivative Cyclization

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-Bromoaniline | C₆H₆BrN | Starting material |

| 2-Chloroethyl isocyanate | C₃H₄ClNO | Reagent for urea formation |

| N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | C₉H₁₀BrClN₂O | Key acyclic precursor |

The reaction between an amine and an isocyanate is a cornerstone of urea synthesis, which directly leads to precursors for imidazolidin-2-ones. For the target compound, the reaction of 4-bromoaniline with a suitable isocyanate is a critical step. The use of 2-chloroethyl isocyanate, as mentioned previously, provides a direct precursor for cyclization.

Alternatively, a two-step approach can be envisioned where 4-bromoaniline is first reacted with phosgene (B1210022) or a phosgene equivalent to form 4-bromophenyl isocyanate. This isocyanate can then be reacted with a suitable amine, such as 2-aminoethanol, followed by activation of the hydroxyl group and subsequent cyclization. However, the more direct route involving 2-chloroethyl isocyanate is generally preferred for its efficiency.

The synthesis of various cyclic ureas often relies on the intramolecular cyclization of urea derivatives formed from isocyanates. nih.gov

Catalytic Approaches in this compound Formation

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and sustainability. The formation of this compound can benefit from such approaches.

Base-catalyzed intramolecular hydroamidation has emerged as a powerful tool for the synthesis of cyclic amides and ureas. While direct application to this compound from a simple precursor may not be straightforward, a related strategy involves the cyclization of unsaturated urea precursors. For instance, the intramolecular hydroamidation of propargylic ureas has been shown to be an effective method for synthesizing imidazolidin-2-ones and imidazol-2-ones under the influence of an organocatalyst. acs.org

In a hypothetical application to the synthesis of this compound, a precursor such as N-(4-bromophenyl)-N'-(ethynyl)urea could potentially undergo a base-catalyzed cyclization. The choice of base is critical, with strong, non-nucleophilic bases such as phosphazene bases showing high efficacy in related systems. acs.org The reaction would proceed through the deprotonation of the urea followed by nucleophilic attack on the alkyne, leading to the imidazolidin-2-one ring after a subsequent protonation step.

Table 2: Comparison of Catalysts for Hydroamidation of Propargylic Ureas

| Catalyst | Catalyst Type | Typical Reaction Conditions | Efficacy |

| Phosphazene Bases (e.g., BEMP) | Organocatalyst | Room temperature, short reaction times | High |

| Guanidine Bases | Organocatalyst | Room temperature | Moderate |

| Amidine Bases | Organocatalyst | Room temperature | Moderate |

Data extrapolated from studies on related systems. acs.org

Palladium-catalyzed reactions have revolutionized the formation of carbon-nitrogen bonds, and the synthesis of cyclic ureas is no exception. Palladium-catalyzed carboamination of alkenes provides a convergent and efficient route to various nitrogen-containing heterocycles. nih.govnih.gov

For the synthesis of this compound, a potential strategy involves the palladium-catalyzed reaction of a suitable N-allyl-N'-(4-bromophenyl)urea. In this approach, the palladium catalyst would facilitate the intramolecular aminopalladation of the alkene, followed by a reductive elimination step to form the imidazolidin-2-one ring. The choice of palladium source, ligand, and base are crucial for the success of this transformation. Systems based on palladium acetate (B1210297) or palladium(0) precursors in combination with phosphine (B1218219) ligands are commonly employed. nih.govnih.govacs.org

The reaction of vinyl bromides with amines under palladium catalysis to form enamines, which can then undergo further reactions, also points to the potential of palladium catalysis in constructing the imidazolidinone scaffold from different starting materials. organic-chemistry.org Furthermore, palladium-catalyzed carboamination can proceed via C-H activation of arenes, offering alternative disconnection approaches. epa.gov

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly employs energy-efficient and time-saving technologies to improve upon classical methods. Techniques such as microwave irradiation and sonication offer significant advantages in terms of reaction speed, yield, and purity of products.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times and improvements in yields. ajrconline.org This technology has become a valuable tool for the rapid synthesis of heterocyclic compounds. ajrconline.orgrsc.org

While no specific protocol for the microwave-assisted synthesis of this compound is documented, studies on related structures demonstrate the potential of this technique. For instance, the synthesis of 4-substituted oxazolidin-2-ones, which share a similar five-membered ring, has been significantly improved using microwave irradiation. mdpi.com In a study, various amino alcohols were treated with diethyl carbonate under microwave conditions, resulting in higher yields and substantially shorter reaction times compared to conventional heating methods. mdpi.com

Another relevant example is the microwave-assisted preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. nih.gov This method involves the reaction of 2-aminopyrimidin-4(3H)-one with various α-bromoketones under microwave irradiation, affording the desired products in high yields within minutes. nih.gov The efficiency of these analogous syntheses suggests that a similar microwave-based approach could be developed for the cyclization reactions that form the this compound scaffold.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Analogous Oxazolidin-2-ones This table presents data for the synthesis of related oxazolidin-2-one compounds to illustrate the advantages of microwave assistance.

| Starting Amino Alcohol | Product | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) | Reference |

| (S)-Phenylalaninol | (S)-4-Benzyloxazolidin-2-one | 81%, 3h | 95%, 10 min | mdpi.com |

| (S)-Phenylglycinol | (S)-4-Phenyloxazolidin-2-one | 85%, 3h | 92%, 10 min | mdpi.com |

| (S)-Valinol | (S)-4-Isopropyloxazolidin-2-one | 89%, 1.5h | 98%, 5 min | mdpi.com |

Ultrasound-Promoted Synthesis

Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can accelerate reaction rates, improve yields, and enable reactions to occur under milder conditions. nih.gov Ultrasonic irradiation has been successfully applied to the synthesis of a wide array of heterocyclic compounds. mdpi.comresearchgate.net

Specific research on the ultrasound-promoted synthesis of this compound is not available. However, the synthesis of imidazolidine-2-thione from ethylenediamine (B42938) and carbon disulfide has been shown to be significantly more efficient under ultrasonic irradiation compared to conventional methods. In one study, the sonicated reaction reached a yield of over 93% in one hour, whereas the conventional method only yielded 27% under the same conditions. researchgate.net

Furthermore, the synthesis of other heterocyclic systems, such as thiazolidinones from the multicomponent reaction of aldehydes, mercaptoacetic acid, and an amine, has been effectively promoted by ultrasound, leading to good yields in short reaction times. nih.gov These findings indicate that a sonochemical approach could be a viable and efficient strategy for synthesizing the this compound core.

Nanotechnology-Assisted Synthesis

The use of nanocatalysts is a rapidly growing area in synthetic chemistry, offering advantages such as high catalytic activity, selectivity, and the potential for catalyst recovery and reuse.

There are no reports on the use of nanotechnology for the specific synthesis of this compound. However, related methodologies have been developed for similar structures. A notable example is the synthesis of imidazolones through the dehydrogenative condensation of N,N'-disubstituted ureas and 1,2-diols using a heterogeneous catalyst composed of palladium nanoparticles supported on an alumina (B75360) matrix ([Pd/Al₂O₃]). acs.org This nanocatalyst was effective and reusable for the transformation. acs.org This approach highlights the potential for designing a heterogeneous nanocatalytic system for the synthesis of imidazolidin-2-one derivatives.

Derivatization and Structural Modifications of the this compound Core

Functionalization of the core structure is crucial for modulating the chemical and biological properties of a molecule. For this compound, the nitrogen atoms of the imidazolidinone ring are primary sites for such modifications.

Functionalization at Nitrogen Atoms

The imidazolidin-2-one ring contains two nitrogen atoms. The N1 atom is part of an aniline-like system, while the N3 atom is part of an amide/urea system. The N3 position, bearing a proton, is a key site for derivatization.

Alkylation Reactions

Alkylation at the N3 position introduces an alkyl group, which can significantly alter the molecule's properties. While no specific protocol for the N-alkylation of this compound is described in the reviewed literature, general methods for the N-alkylation of related cyclic imides and heterocycles are well-established. organic-chemistry.org

A common method involves the deprotonation of the N-H bond with a suitable base, followed by nucleophilic substitution with an alkyl halide. organic-chemistry.org For instance, an efficient N-alkylation of various N-acidic heterocyclic compounds, including phthalimide (B116566) and succinimide, has been achieved using potassium hydroxide as the base in an ionic liquid medium. organic-chemistry.org Another study reports the effective N-alkylation of aromatic cyclic imides using cesium carbonate in anhydrous DMF. organic-chemistry.org

More relevantly, the N-alkylation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been successfully carried out under microwave-assisted conditions using potassium carbonate as the base in acetonitrile. rsc.orgnih.gov This method provided a range of N-alkylated products in high yields. nih.gov

Table 2: Representative Examples of N-Alkylation on an Analogous Imidazo[1,2-a]pyrimidin-5(8H)-one Core This table shows data for the N-alkylation of a related heterocyclic system to illustrate potential reaction conditions.

| Substrate (Ar = 4-chlorophenyl) | Alkylating Agent | Product Yield | Reference |

| 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one | Ethyl bromoacetate | 90% | nih.gov |

| 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one | Propargyl bromide | 92% | nih.gov |

| 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one | Benzyl bromide | 93% | nih.gov |

| 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one | Allyl bromide | 91% | nih.gov |

These examples strongly suggest that the N3 atom of this compound could be readily alkylated using a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile, with the reaction likely being accelerated by microwave irradiation.

Acylation Reactions

The this compound molecule presents two primary sites for acylation: the nitrogen atom of the imidazolidin-2-one ring and the aromatic phenyl ring.

N-Acylation: The imidazolidin-2-one ring contains a secondary amine (N-H) that can undergo acylation. This reaction typically proceeds by deprotonation of the nitrogen with a suitable base to form a nucleophilic amide anion, which then reacts with an acylating agent such as an acyl chloride or anhydride (B1165640). This method is analogous to the well-established N-acylation of similar heterocycles like 2-oxazolidinones. acs.org The resulting N-acyl derivative is a more complex amide structure with potential for further functionalization.

C-Acylation (Friedel-Crafts Acylation): The introduction of an acyl group onto the phenyl ring can be achieved through Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.com In this electrophilic aromatic substitution reaction, an acyl chloride or anhydride reacts with the aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org The acylium ion (R-C=O⁺) generated acts as the electrophile. sigmaaldrich.comnih.gov For this compound, the reaction would be directed by the existing substituents. The imidazolidin-2-one moiety is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. Therefore, acylation would be expected to occur at the positions ortho to the imidazolidin-2-one group (C2 and C6 of the phenyl ring). However, the deactivating nature of both the urea-like substituent and the halogen can make Friedel-Crafts reactions on this system challenging. sigmaaldrich.com

Modifications at the Phenyl Ring

The bromine substituent on the phenyl ring is a key functional handle for introducing a wide array of new chemical moieties, primarily through palladium-catalyzed cross-coupling reactions.

Substituent Introduction and Modification

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. yonedalabs.comyoutube.com In the case of this compound, the aryl bromide can be coupled with various boronic acids or their esters to replace the bromine atom with alkyl, alkenyl, aryl, or heteroaryl groups. organic-chemistry.orgnih.gov

The catalytic cycle for the Suzuki coupling generally involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) species.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.

This methodology allows for the synthesis of a diverse library of derivatives from a single precursor, as illustrated in the following table.

| Boronic Acid (R-B(OH)₂) | Resulting Substituent (R) | Product Name | Catalyst/Base System (Typical) |

|---|---|---|---|

| Phenylboronic acid | Phenyl | 1-(Biphenyl-4-yl)imidazolidin-2-one | Pd(PPh₃)₄ / Na₂CO₃ |

| Vinylboronic acid | Vinyl | 1-(4-Vinylphenyl)imidazolidin-2-one | Pd(dppf)Cl₂ / K₂CO₃ |

| Methylboronic acid | Methyl | 1-(p-Tolyl)imidazolidin-2-one | Pd(OAc)₂ / SPhos / K₃PO₄ |

| Thiophene-2-boronic acid | 2-Thienyl | 1-(4-(Thiophen-2-yl)phenyl)imidazolidin-2-one | Pd(PPh₃)₄ / Na₂CO₃ |

Transformations of the Imidazolidin-2-one Ring

The imidazolidin-2-one ring itself can be chemically transformed to create fused heterocyclic systems, significantly increasing the structural complexity and providing access to different classes of compounds.

Formation of Fused Heterocyclic Systems

The synthesis of imidazopyrazine derivatives from this compound is not a direct conversion but can be envisioned through a multi-step process involving the core ethylenediamine fragment. A plausible synthetic route involves the reaction of the precursor diamine, N-(4-bromophenyl)ethane-1,2-diamine, with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or its derivatives. nih.gov This condensation reaction builds the pyrazine (B50134) ring onto the diamine scaffold. The resulting dihydropyrazine (B8608421) can then be oxidized to form the aromatic imidazopyrazine core. nih.govnih.gov This approach leverages established methods for pyrazine synthesis from 1,2-diamines to create the fused ring system.

The transformation of this compound into a 2-thioxoimidazolidin-4-one derivative is a complex process. A direct conversion would require two distinct transformations on the imidazolidinone ring: thionation at the C2 position and oxidation at the C4 position.

The conversion of the carbonyl group at C2 to a thiocarbonyl (C=S) can be readily achieved using thionating agents like Lawesson's reagent. organic-chemistry.orgnih.govnih.gov This reaction would yield 1-(4-Bromophenyl)imidazolidine-2-thione.

However, the direct synthesis of the 2-thioxoimidazolidin-4-one scaffold is more common and efficient. nih.govnih.gov A widely employed method involves the reaction of an appropriate thiosemicarbazone with an α-halo ester, such as ethyl chloroacetate, in the presence of a base like sodium acetate. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net The process starts with the condensation of an aldehyde or ketone with thiosemicarbazide (B42300) to form a thiosemicarbazone, which then undergoes cyclization to form the desired 2-thioxoimidazolidin-4-one ring. researchgate.netnih.govnih.gov

| Starting Aldehyde/Ketone | Cyclizing Agent | Product Class | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Ethyl chloroacetate | 3-(Arylideneamino)-2-thioxoimidazolidin-4-ones | uobaghdad.edu.iqresearchgate.net |

| C-phenylglycine derivatives | Phenyl isothiocyanate | 3,5-Disubstituted-2-thioxoimidazolidin-4-ones | nih.gov |

| 2-Nitrobenzaldehyde | Ethyl chloroacetate | 3-((2-Nitrobenzylidene)amino)-2-thioxoimidazolidin-4-one | uobaghdad.edu.iq |

Stereoselective Synthesis of Substituted Imidazolidin-2-ones

The construction of stereocenters within the imidazolidin-2-one ring has been a focal point of synthetic research. Various strategies have been devised to control the stereochemical outcome of the cyclization and substitution reactions, leading to the formation of specific diastereomers or enantiomers.

One of the most powerful and versatile methods for the diastereoselective synthesis of 4,5-disubstituted imidazolidin-2-ones is the palladium-catalyzed carboamination of N-allylureas. nih.gov This methodology involves the reaction of an N-allylurea with an aryl or alkenyl bromide in the presence of a palladium catalyst, resulting in the formation of a C-C and a C-N bond in a single step with the concomitant creation of up to two stereocenters. nih.gov

The general transformation can be envisioned for the synthesis of 1-(4-bromophenyl)-4,5-disubstituted-imidazolidin-2-ones by utilizing a suitably substituted N-allyl-N'-(4-bromophenyl)urea as the starting material. The reaction with a second aryl bromide would then lead to the desired product. The diastereoselectivity of this process is often high, favoring the formation of the trans-isomer of the 4,5-disubstituted imidazolidin-2-one. nih.gov

A typical reaction setup involves a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky electron-rich phosphines often providing the best results.

While a specific example for the synthesis of a 1-(4-bromophenyl)-4,5-disubstituted-imidazolidin-2-one via this method is not explicitly detailed in the surveyed literature, the general applicability of the palladium-catalyzed carboamination of N-allylureas with a wide range of aryl bromides strongly suggests its feasibility. nih.gov The following table outlines the general conditions and potential substrates for such a transformation.

| N-Allylurea Precursor | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Expected Product | Expected Diastereoselectivity |

|---|---|---|---|---|---|---|---|

| N-allyl-N'-(4-bromophenyl)urea | Ar-Br | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 1-(4-bromophenyl)-4-arylmethyl-imidazolidin-2-one | Dependent on 'Ar' group |

| N-(2-methylallyl)-N'-(4-bromophenyl)urea | Ar-Br | Pd(OAc)₂ | dppf | Cs₂CO₃ | Dioxane | 1-(4-bromophenyl)-4-arylmethyl-4-methyl-imidazolidin-2-one | Not applicable (single stereocenter) |

| N-cinnamyl-N'-(4-bromophenyl)urea | Ar-Br | Pd₂(dba)₃ | (S)-Siphos-PE | NaOtBu | Toluene/H₂O | (4S,5R)-1-(4-bromophenyl)-5-phenyl-4-(arylmethyl)imidazolidin-2-one | High trans and enantioselectivity |

Spectroscopic Characterization and Structural Elucidation in Academic Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

In a hypothetical ¹H-NMR spectrum of 1-(4-Bromophenyl)imidazolidin-2-one, specific signals would correspond to the different types of protons in the molecule. The protons on the imidazolidinone ring, specifically the two methylene (B1212753) groups (-CH₂-CH₂-), would likely appear as multiplets in the aliphatic region of the spectrum. The protons on the 4-bromophenyl ring would be observed in the aromatic region, typically exhibiting a characteristic AA'BB' splitting pattern due to the para-substitution.

Hypothetical ¹H-NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 2H | Aromatic protons ortho to the nitrogen |

| ~7.4 | d | 2H | Aromatic protons meta to the nitrogen |

| ~3.8 | t | 2H | -N-CH₂- |

| ~3.5 | t | 2H | -CH₂-N(H)- |

| ~6.0 | s | 1H | -NH- |

Note: This is a hypothetical data table based on known chemical shift values for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the imidazolidinone ring. The carbon atom attached to the bromine would show a characteristic chemical shift.

Hypothetical ¹³C-NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~155 | C=O (carbonyl) |

| ~140 | Aromatic C-N |

| ~132 | Aromatic C-H |

| ~120 | Aromatic C-Br |

| ~118 | Aromatic C-H |

| ~45 | -N-CH₂- |

| ~40 | -CH₂-N(H)- |

Note: This is a hypothetical data table based on known chemical shift values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the cyclic urea (B33335), the N-H bond, and the C-N bonds, as well as vibrations associated with the aromatic ring and the C-Br bond.

Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (amide) |

| ~1600, ~1490 | Medium | Aromatic C=C stretch |

| ~1250 | Medium | C-N stretch |

| ~1070 | Medium | C-Br stretch |

Note: This is a hypothetical data table based on known IR frequencies for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units. Fragmentation patterns would provide further structural information.

Predicted Mass Spectrometry Data for this compound. chemicalbook.com

| Adduct | m/z |

| [M+H]⁺ | 240.99710 |

| [M+Na]⁺ | 262.97904 |

| [M-H]⁻ | 238.98254 |

Note: This data is based on predicted values from the PubChem database and not from experimental results. chemicalbook.com

Advanced Structural Analysis

For an unambiguous determination of the three-dimensional structure of a crystalline compound, single-crystal X-ray diffraction is the gold standard.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a sample. This analytical method determines the percentage by weight of each element present in a compound. For a newly synthesized compound such as this compound, elemental analysis serves as a crucial checkpoint for verifying its empirical formula and assessing its purity. The principle lies in the combustion of a small, precisely weighed sample of the compound, followed by the quantitative analysis of the resulting combustion products (such as carbon dioxide, water, and nitrogen gas).

The molecular formula for this compound is established as C₉H₉BrN₂O. uni.lu Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages for carbon (C), hydrogen (H), and nitrogen (N) provides strong evidence for the structural integrity and purity of the synthesized compound. While specific experimental data for this compound is not detailed in the reviewed literature, the standard practice for related heterocyclic compounds involves conducting C, H, N analysis to corroborate spectroscopic findings. umsida.ac.idajchem-a.commdpi.comnanobioletters.com

The theoretical elemental composition of this compound is presented in the table below. These values are derived from the compound's molecular formula and the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 44.83 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.77 |

| Bromine | Br | 79.90 | 1 | 79.90 | 33.14 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.63 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.64 |

| Total | 241.10 | 100.00 |

In a typical academic or industrial research setting, the synthesis of this compound would be followed by elemental analysis. The results would be presented as "Anal. Calcd for C₉H₉BrN₂O: C, 44.83; H, 3.77; N, 11.63. Found: C, xx.xx; H, x.xx; N, xx.xx." A close match between the calculated and found values, typically within a ±0.4% margin, is considered a confirmation of the compound's identity and purity. Discrepancies outside this range might indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For this compound, DFT calculations can provide profound insights into its reactivity and the mechanisms of reactions in which it participates.

Elucidation of Reaction Mechanisms and Pathways

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation energies. This, in turn, helps in elucidating reaction mechanisms. For derivatives of imidazolidin-2-one, such as the biocidal N-halamine compounds, DFT has been successfully employed to understand their formation and stability. nih.gov Theoretical studies on related systems have investigated halogenation mechanisms, revealing the kinetic and thermodynamic products. nih.gov For this compound, similar DFT approaches could be used to model its synthesis, for instance, the cyclization reactions leading to the formation of the imidazolidinone ring.

A hypothetical reaction pathway for the synthesis of a derivative could be analyzed to determine the energies of reactants, transition states, and products, as illustrated in the table below.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Step Involving an Imidazolidin-2-one Derivative

| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant A + Reactant B | -1250.45 | 0.0 |

| Transition State | -1250.38 | 43.9 |

| Product C | -1250.55 | -62.8 |

This table presents hypothetical data to illustrate the application of DFT in determining the energetic profile of a chemical reaction.

Analysis of Electronic Structure and Reactivity

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide a wealth of information about the distribution of electrons in this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions of a molecule that are electron-rich or electron-poor. For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating their susceptibility to electrophilic attack. The bromine atom would also influence the electronic distribution on the phenyl ring.

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these studies are crucial for understanding its three-dimensional structure and its interactions with biological macromolecules.

Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable, low-energy conformations. This can be achieved through systematic or stochastic searches of the conformational space, with the energy of each conformation being calculated using molecular mechanics force fields or quantum mechanical methods. The relative energies of different conformers can indicate which shapes are most likely to be present under physiological conditions.

Ligand-Receptor Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is of paramount importance in drug discovery. If this compound were to be investigated as a potential drug candidate, docking studies would be essential to predict its binding affinity and mode of interaction with a target protein. For instance, studies on other bromophenol-containing heterocyclic compounds have used molecular docking to understand their interaction with proteins like the Keap1 Kelch domain. nih.gov

The results of a docking simulation are often expressed as a docking score, which estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also identified.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | Tyr84, Ser122, Phe256 |

This table presents hypothetical data to illustrate the output of a molecular docking simulation.

Quantum Chemical Analysis

Quantum chemical analysis provides a deeper understanding of the intrinsic properties of a molecule based on the principles of quantum mechanics. For this compound, these methods can be used to calculate a variety of properties that are not directly accessible through experiments.

One example of data from quantum chemical calculations is the predicted Collision Cross Section (CCS). CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. The predicted CCS values for this compound with different adducts have been calculated.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 240.99710 | 144.5 |

| [M+Na]+ | 262.97904 | 156.0 |

| [M-H]- | 238.98254 | 150.1 |

| [M+NH4]+ | 258.02364 | 164.3 |

| [M+K]+ | 278.95298 | 144.3 |

Data sourced from PubChemLite. uni.lu

These quantum chemical predictions, alongside other calculated parameters like dipole moment, polarizability, and various spectroscopic properties, contribute to a comprehensive understanding of the physicochemical characteristics of this compound. This theoretical framework is invaluable for guiding future experimental work, including the synthesis of novel derivatives with tailored properties for applications in medicine and materials science.

Computational Chemistry and Theoretical Investigations of 1 4 Bromophenyl Imidazolidin 2 One and Its Derivatives

Theoretical Simulation of Spectroscopic Parameters

Theoretical simulations of spectroscopic parameters are crucial for assigning and interpreting experimental spectra. By employing quantum chemical calculations, researchers can predict various spectroscopic data, including vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). These theoretical predictions, when compared with experimental results, provide a deeper understanding of the molecular structure and properties.

The simulation of spectroscopic parameters for this compound is typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). dntb.gov.ua These calculations are foundational for a detailed analysis of the molecule's spectroscopic behavior.

Vibrational Spectroscopy (FT-IR):

Theoretical calculations of vibrational frequencies are instrumental in the assignment of bands in the experimental FT-IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule. While a direct one-to-one correspondence between calculated and experimental frequencies is not always perfect due to the harmonic approximation used in calculations and the anharmonic nature of real vibrations, a scaling factor is often applied to the computed frequencies to improve the agreement with experimental data. The potential energy distribution (PED) analysis is also commonly used to assign the vibrational modes to specific internal coordinates.

Table 1: Illustrative Comparison of Theoretical and Experimental FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3350 | N-H stretching |

| ν(C-H) aromatic | 3100 | 3080 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980 | 2950 | Aliphatic C-H stretching |

| ν(C=O) | 1710 | 1690 | Carbonyl stretching |

| ν(C-N) | 1350 | 1340 | C-N stretching |

| ν(C-Br) | 650 | 640 | C-Br stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide theoretical chemical shift values that can be correlated with the experimental NMR spectra, aiding in the precise assignment of each proton and carbon atom in the molecule. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed. nih.gov

Table 2: Exemplary Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1' | - | - | 139.5 | 138.2 |

| C2'/C6' | 7.55 | 7.50 | 119.8 | 118.5 |

| C3'/C5' | 7.45 | 7.40 | 132.5 | 131.8 |

| C4' | - | - | 118.0 | 117.2 |

| C2 | - | - | 155.0 | 154.1 |

| C4 | 3.60 | 3.55 | 45.2 | 44.8 |

| C5 | 3.90 | 3.85 | 40.5 | 40.1 |

| N1-H | 8.20 | 8.15 | - | - |

Electronic Spectroscopy (UV-Vis):

Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations. researchgate.net

Table 3: Hypothetical Theoretical and Experimental UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |

| π → π | 255 | 260 | 0.45 |

| n → π | 285 | 290 | 0.02 |

Biological and Medicinal Chemistry Research Pertaining to 1 4 Bromophenyl Imidazolidin 2 One Derivatives

Anticancer and Cytotoxic Activity Studies

The imidazolidinone scaffold is a recurring motif in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. nih.gov Derivatives of this core structure have been investigated for a range of biological activities, including their potential to combat cancer by interfering with cellular processes like DNA replication and cell cycle progression. nih.gov

In Vitro Evaluation against Cancer Cell Lines

The cytotoxic potential of compounds related to 1-(4-Bromophenyl)imidazolidin-2-one has been assessed against several human cancer cell lines. While direct studies on this compound itself are not extensively reported in the context of anticancer activity, research on analogous structures provides insight into the potential of this chemical class.

Hepatocellular Carcinoma (HePG-2) Cell Line Activity

Research into the effects of imidazolidinone derivatives on hepatocellular carcinoma is an active area. For context, other novel compounds have been identified as potent antiproliferative agents against human hepatoma HepG2 cells. nih.gov For example, a novel selenadiazole derivative demonstrated significant antiproliferative effects against HepG2 cells, among others. nih.gov While specific data for this compound against HePG-2 is not prominently available in the reviewed literature, the general susceptibility of this cell line to heterocyclic compounds underscores the rationale for its inclusion in screening panels for novel anticancer agents.

Breast Carcinoma (MCF-7) Cell Line Activity

Imidazolidine derivatives have shown notable cytotoxic effects against breast cancer cell lines. In one study, new imidazolidinedionedioximes and their platinum(II) complexes were evaluated for their antitumoral activities on MCF-7 and MDA-MB-231 breast cancer cells. nih.gov The findings indicated that these compounds exhibited significant cytotoxicity, with cell viability dropping below 20% at higher concentrations (≥ 25 μM) in MCF-7 cells. nih.gov The cytotoxicity of these imidazolidine-derived compounds was found to be comparable to the positive control, cisplatin. nih.gov Another study on imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives also reported inhibitory activity against the MCF-7 breast cancer cell line. nih.gov

Colon Carcinoma (HCT-116) Cell Line Activity

Derivatives of the imidazolidinone scaffold have been specifically evaluated for their potential against colorectal cancer. A series of novel imidazolidin-4-one (B167674) derivatives were studied for their anticancer role, with a particular compound, designated 9r, showing the best activity in HCT-116 and SW620 colorectal cancer cell lines. researchgate.net This compound was found to induce apoptosis in these cells through the generation of reactive oxygen species (ROS). researchgate.net The study highlighted that compound 9r triggers the mitochondrial apoptosis pathway and activates the JNK pathway, leading to programmed cell death. researchgate.net Although this study focused on the 4-imidazolidinone isomer, it demonstrates the potential of the core imidazolidinone structure as a scaffold for developing agents against colon carcinoma.

Below is an interactive table summarizing the activity of a related imidazolidin-4-one derivative against HCT-116 cells.

| Compound | Cell Line | Effect | Mechanism of Action |

| Compound 9r (an imidazolidin-4-one derivative) | HCT-116 | Induces apoptosis | ROS-dependent mitochondrial pathway, JNK pathway activation |

| Compound 9r (an imidazolidin-4-one derivative) | SW620 | Induces apoptosis | ROS-dependent mitochondrial pathway, JNK pathway activation |

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of a chemical scaffold. For heterocyclic compounds like imidazolidinones, SAR studies help in understanding how different chemical substitutions on the core ring influence cytotoxic activity.

While specific SAR studies for this compound as an anticancer agent are not detailed in the available literature, general principles can be drawn from related structures. For instance, in studies of imidazo[1,2-a]pyrazine (B1224502) derivatives, it was found that modifying the side groups (R groups) attached to the core heterocyclic structure significantly alters the compound's cytotoxic effects on cancer cell lines. nih.gov The design and synthesis of novel derivatives based on preliminary biological data are a common strategy to improve activity. nih.gov For the broader class of thiazolidin-4-ones, another related heterocyclic system, extensive research has shown that substitutions at various positions on the ring system are key to their anticancer activities. tandfonline.com These studies often explore the impact of different aromatic and aliphatic groups to enhance potency and selectivity against various cancer cell lines. tandfonline.com The goal of such studies is to develop compounds that can act as multi-target enzyme inhibitors or induce apoptosis more effectively. tandfonline.com

Immunosuppressive Activity Research

In addition to anticancer research, derivatives of this compound have been evaluated for their immunomodulatory effects. A study involving the synthesis of seventeen compounds with either an imidazolidin-2-one or a tetrahydropyrimidin-2(1H)-one scaffold assessed their immunosuppressive activity. nih.gov

The evaluation was conducted using a concanavalin (B7782731) A (ConA)-stimulated mouse splenocytes proliferation test. In this assay, three of the synthesized molecules demonstrated significant immunosuppressive activity at a concentration of 90 μM. Notably, all the active compounds belonged to the imidazolidin-2-one series, while the tetrahydropyrimidin-2(1H)-one derivatives were inactive. nih.gov This finding highlights the critical role of the five-membered imidazolidin-2-one ring structure for the observed immunosuppressive effects. nih.gov

One of the key compounds synthesized and discussed in this research was this compound itself. nih.gov The study provides detailed synthesis and characterization data for this compound. nih.gov

The table below summarizes the findings regarding the immunosuppressive activity of the imidazolidin-2-one scaffold.

| Scaffold | Activity | Assay | Key Finding |

| Imidazolidin-2-one | Immunosuppressive | ConA-stimulated mouse splenocyte proliferation | The imidazolidin-2-one scaffold is crucial for activity. nih.gov |

| Tetrahydropyrimidin-2(1H)-one | Inactive | ConA-stimulated mouse splenocyte proliferation | The six-membered ring did not show immunosuppressive effects. nih.gov |

Antimicrobial Activity Investigations

Derivatives of the imidazolidinone class have been a subject of interest in the search for new antimicrobial agents. This is largely due to the increasing challenge of resistance to existing drugs, which necessitates the discovery of novel chemical entities with antibacterial and antifungal properties.

The imidazolidinone moiety is a key feature in several compounds exhibiting antibacterial properties. Research has shown that certain derivatives possess significant activity against a range of bacterial species. For instance, some 5-nitroimidazole/oxazolidinone hybrids have demonstrated potent antibacterial action. One such hybrid, (S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamide, was found to be a powerful antibacterial agent against Bacillus cereus, a facultative anaerobic Gram-positive bacterium, with a minimum inhibitory concentration (MIC) value of 200 nM. nih.gov

Furthermore, a series of 5-nitroimidazole/1,3,4-oxadiazole hybrids were synthesized and evaluated for their antibacterial activity against both Gram-negative (E. coli and P. aeruginosa) and Gram-positive (B. subtilis and S. aureus) bacteria. nih.gov Among these, hybrids 62e , 62h , and 62i showed notable antibacterial activities with MIC values ranging from 4.9 to 17 µM against E. coli. nih.gov In another study, the hybrid (E)-N'-(1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene)isonicotinohydrazide demonstrated inhibitory activity against E. coli ATCC 35218 comparable to that of kanamycin (B1662678) B and penicillin G. nih.gov

Additionally, certain imidazolidinone derivatives have shown broad-spectrum antibacterial activity. For example, 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one was as effective as ampicillin (B1664943) in inhibiting the growth of B. subtilis (MIC 0.15 μg/mL) and as effective as gentamicin (B1671437) against K. pneumoniae (MIC 0.12 μg/mL). nih.gov

Table 1: Antibacterial Activity of Selected Imidazolidinone Derivatives

| Compound | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| (S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamide | Bacillus cereus MTCC 430 | 200 nM | nih.gov |

| Hybrid 62h | E. coli ATCC 35128 | 4.9–17 µM | nih.gov |

| Hybrid 62i | E. coli ATCC 35128 | 4.9–17 µM | nih.gov |

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | B. subtilis | 0.15 µg/mL | nih.gov |

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | K. pneumoniae | 0.12 µg/mL | nih.gov |

In addition to antibacterial properties, imidazolidinone derivatives have been explored for their potential as antifungal agents. The emergence of resistant fungal strains has driven the need for new antifungal drugs. nih.govnih.gov

One study highlighted that 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one was as potent as Amphotericin B in inhibiting the growth of Aspergillus clavatus (MIC 0.49 μg/mL) and Geotrichum candidum (MIC 0.12 μg/mL). nih.gov Another compound, 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one, also demonstrated notable antimicrobial activity. nih.gov A docking study of 1,4-benzothiazine and 1,4-benzoxazine imidazole (B134444) derivatives suggested their potential as antifungal agents by targeting the CYP51 enzyme of Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected Imidazolidinone Derivatives

| Compound | Fungal Strain | MIC Value | Reference |

|---|---|---|---|

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Aspergillus clavatus | 0.49 µg/mL | nih.gov |

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Geotrichum candidum | 0.12 µg/mL | nih.gov |

Receptor Interaction Studies

The imidazolidinone scaffold has also been utilized in the design of ligands for various receptors, including cannabinoid receptors.

The cannabinoid CB1 receptor is a G protein-coupled receptor that is widely expressed in the brain and is involved in a variety of physiological processes. nih.govmdpi.com Antagonists and inverse agonists of the CB1 receptor have been investigated for their therapeutic potential. wikipedia.org

A study on imidazolidinedione derivatives, which are structurally related to this compound, revealed their activity at cannabinoid receptors. nih.gov Specifically, the compounds 3-(2-ethylmorpholino)-5,5'-di(p-bromophenyl)-imidazolidinedione (DML20), 3-(1-hydroxypropyl)-5,5'-di(p-bromophenyl)-imidazolidinedione (DML21), and 3-heptyl-5,5'-di(p-bromophenyl)-imidazolidinedione (DML23) were identified as selective ligands for the cannabinoid CB1 receptor. nih.gov In rat cerebellum homogenates, these compounds acted as neutral antagonists, competitively inhibiting the effects of a CB1 receptor agonist. nih.gov However, in CHO cells expressing human cannabinoid receptors, they behaved as inverse agonists. nih.gov

Another study focused on substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives, which are also analogues. nih.gov This research showed that replacing the oxygen atom at the 2-position of the imidazolidinone ring with a sulfur atom led to an increase in affinity for the human CB1 cannabinoid receptor. nih.gov The resulting thiohydantoin derivatives were found to be inverse agonists. nih.gov Notably, 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one demonstrated high affinity for the CB1 receptor. nih.gov

Table 3: Cannabinoid CB1 Receptor Activity of Imidazolidinone Derivatives

| Compound | Receptor | Activity Profile | Reference |

|---|---|---|---|

| 3-(2-ethylmorpholino)-5,5'-di(p-bromophenyl)-imidazolidinedione (DML20) | Cannabinoid CB1 | Neutral Antagonist / Inverse Agonist | nih.gov |

| 3-(1-hydroxypropyl)-5,5'-di(p-bromophenyl)-imidazolidinedione (DML21) | Cannabinoid CB1 | Neutral Antagonist / Inverse Agonist | nih.gov |

| 3-heptyl-5,5'-di(p-bromophenyl)-imidazolidinedione (DML23) | Cannabinoid CB1 | Neutral Antagonist / Inverse Agonist | nih.gov |

| 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one | Cannabinoid CB1 | Inverse Agonist | nih.gov |

Other Reported Biological Activities

Beyond antimicrobial and receptor-modulating effects, the imidazolidinone chemical class has been associated with other biological activities.

Imidazolidinones and the related imidazolidine-2,4-diones are recognized as important classes of heterocyclic compounds that possess potent activities against several viruses. nih.gov The antiviral potential of imidazolidinone derivatives was first reported in 1996 with the discovery of an anti-HIV agent. nih.gov These compounds have been shown to inhibit HIV aspartic protease and can also function as CCR5 co-receptor antagonists. nih.gov

Furthermore, research has indicated that imidazolidinones may have activity against other viruses, including hepatitis C virus (HCV) and dengue virus. nih.gov The mechanism of action against these viruses is believed to involve the inhibition of key viral enzymes such as NS3 serine protease in HCV and NS2B-NS3 protease in dengue virus. nih.gov Additionally, certain pyridyl-imidazolidinones have demonstrated specific and potent activity against human enterovirus 71 (EV71). nih.gov

Research Findings on this compound and Its Derivatives Remain Undocumented in Key Therapeutic Areas

Extensive searches of scientific literature and patent databases have revealed a significant lack of available research data on the specific biological and medicinal properties of the chemical compound this compound and its derivatives.

Despite a thorough investigation into the potential therapeutic applications of this compound, no specific studies or findings could be located for the following areas of research as outlined in the query:

Mechanistic Studies in Chemical Reactions of 1 4 Bromophenyl Imidazolidin 2 One

Exploration of Regioselectivity in Cyclization Reactions

The formation of the imidazolidin-2-one ring often proceeds through cyclization reactions where regioselectivity is a critical aspect. In the synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl)ureas, including analogs of 1-(4-Bromophenyl)imidazolidin-2-one, a notable preference for the formation of the 4-substituted regioisomer over the 5-substituted one has been observed. mdpi.comnih.gov This regioselectivity can be significantly enhanced by carefully controlling the reaction conditions, such as reducing the amount of acid catalyst. mdpi.comnih.gov

A proposed mechanism for this acid-catalyzed reaction involves the initial formation of a cyclic imidazolinium cation. mdpi.com This intermediate is then trapped by a nucleophile. The preferential formation of the 4-substituted product suggests a lower activation energy for the transition state leading to this isomer. mdpi.com

However, in other synthetic approaches, such as the base-catalyzed intramolecular hydroamidation of propargylic ureas to yield imidazol-2-ones, a clear electronic effect has been observed. In these cases, substrates bearing electron-withdrawing groups on the aromatic ring, analogous to the 4-bromophenyl substituent, have been found to produce the highest yields. acs.org This highlights that the influence of the aryl substituent on regioselectivity and reaction efficiency is highly dependent on the specific reaction mechanism at play.

Table 1: Regioselectivity in the Synthesis of Substituted Imidazolidin-2-ones

| Starting Material | Catalyst/Conditions | Major Regioisomer | Influence of Aryl Substituent on Yield | Reference |

| N-(2,2-dialkoxyethyl)ureas | Trifluoroacetic acid (TFA) | 4-substituted | No clear correlation observed. mdpi.comnih.gov | mdpi.comnih.gov |

| Propargylic ureas | Strong organic base (e.g., BEMP) | Imidazol-2-one | Electron-withdrawing groups give higher yields. acs.org | acs.org |

Detailed Analysis of Intermediates and Transition States

The mechanistic pathways in the reactions of this compound and its precursors are characterized by the formation of transient intermediates and high-energy transition states. Understanding the structure and energetics of these species is key to rationalizing the observed reactivity.

In the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)ureas, the reaction proceeds through a series of intermediates. mdpi.com The initial step is the formation of an oxonium cation from the acetal, which then undergoes intramolecular cyclization to afford a 5-methoxyimidazolidin-2-one intermediate. mdpi.com Subsequent acid-promoted elimination of methanol (B129727) generates a crucial resonance-stabilized iminium cation intermediate. mdpi.com

This iminium cation can exist in two rapidly interconverting forms, which then react with a nucleophile via distinct transition states. mdpi.com Quantum chemistry calculations have shown that the transition state leading to the 4-substituted product is energetically more favorable (by approximately 5 kcal/mol) than the one leading to the 5-substituted isomer. mdpi.com According to the Curtin-Hammett principle, the product distribution is determined by the relative energies of these transition states, thus explaining the observed regioselectivity. mdpi.com

The 4-bromophenyl group, being electron-withdrawing, is expected to influence the stability of these charged intermediates and transition states. While a detailed computational study specifically for the 1-(4-bromophenyl) derivative is not available, it is plausible that the electron-withdrawing nature of the bromine atom affects the electron density at the nitrogen atom and consequently the stability of the iminium cation and the energy of the subsequent transition states.

Stereochemical Outcomes and Control in Synthetic Pathways

The synthesis of substituted imidazolidin-2-ones, particularly those with chiral centers, necessitates a thorough understanding and control of the stereochemical outcome. Palladium-catalyzed reactions have emerged as powerful tools for the stereoselective synthesis of these heterocycles.

For instance, the palladium-catalyzed carboamination of N-allylureas with aryl bromides, a reaction type applicable to the synthesis of derivatives of this compound, can generate up to two new stereocenters. mdpi.com These reactions often proceed with high diastereoselectivity. mdpi.com

A key aspect of these palladium-catalyzed processes is the stereochemistry of the addition across the double bond. In many cases, a syn-addition of the nitrogen atom and the aryl group across the carbon-carbon double bond is observed. This stereochemical outcome is determined in the alkene insertion step of the catalytic cycle.

The electronic properties of the aryl bromide, and thus the 4-bromophenyl group in this compound, can influence the efficiency and selectivity of these palladium-catalyzed reactions. In related palladium-catalyzed arylations, electron-rich aryl halides have been observed to give slightly higher yields, though electron-withdrawing substituents are also well-tolerated. nih.gov

Furthermore, in the context of Norrish-Yang cyclization of imidazolidinone derivatives, the diastereoselective course of the reaction can be influenced by external factors, such as the presence of tetraalkylammonium salts. acs.org This suggests that the conformation of the reactive species, which can be affected by non-covalent interactions, plays a crucial role in determining the stereochemical outcome. acs.org

Q & A

Q. What are the established synthetic routes for 1-(4-bromophenyl)imidazolidin-2-one, and how can regioselectivity challenges be addressed?

- Methodological Answer : The compound is typically synthesized via [3+2] cycloaddition reactions between nitrile imines and aryl-substituted alkenes. For example, regioselectivity in product formation (e.g., pyrazole vs. pyrazoline derivatives) can be influenced by reaction temperature and solvent polarity . Characterization via NMR (e.g., resolving splitting patterns in -NMR) and LC-HRMS (to confirm molecular ion peaks) is critical for identifying dominant products. Computational tools like Molecular Electron Density Theory (MEDT) can predict regioselectivity trends .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound derivatives?

- Methodological Answer :

- NMR : Use -DEPTO to distinguish quaternary carbons and -COSY to map coupling between aromatic protons.

- IR : Focus on carbonyl (C=O) stretches (~1700 cm) and N-H vibrations (~3300 cm) to confirm imidazolidinone core stability .

- MS : Employ high-resolution mass spectrometry (HRMS) with ESI+ ionization to detect molecular ions and fragmentation patterns .

Q. What crystallographic strategies are effective for resolving hydrogen-bonding networks in this compound crystals?

- Methodological Answer : Use SHELXL for structure refinement, focusing on hydrogen-bond donor-acceptor distances (e.g., N-H···O=C interactions). Graph set analysis (e.g., Etter’s rules) can classify motifs like rings, which stabilize crystal packing . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., H2228) with IC calculations using nonlinear regression .

- Enzyme Inhibition : Fluorescence-based assays (e.g., SARS-CoV-2 M inhibition) with positive controls (e.g., GC376) .

- Parasiticidal Activity : In vitro schistosomicidal assays measuring motility reduction and tegument damage via SEM .

Q. How can impurities in synthesized this compound be identified and quantified?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against known standards. For trace impurities, LC-MS/MS in MRM mode enhances sensitivity. Quantify via external calibration curves .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical reaction outcomes (e.g., unexpected cycloadducts)?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and activation barriers. Compare experimental -NMR shifts with computed chemical shifts (GIAO method). If discrepancies persist, re-examine solvent effects using SMD implicit solvation models .

Q. What strategies are recommended for designing this compound analogs with improved target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups at the 4-bromophenyl ring) and assess activity via dose-response curves.

- Molecular Docking : Use AutoDock Vina to predict binding poses against targets (e.g., SARS-CoV-2 M). Prioritize analogs with lower ∆G values and hydrogen bonds to catalytic residues .

Q. How can enantiomerically pure this compound derivatives be obtained and characterized?

- Methodological Answer :

- Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts).

- Characterization : Use chiral HPLC (e.g., Chiralpak IA column) and compare retention times with racemic mixtures. Confirm absolute configuration via Flack parameter analysis in X-ray crystallography .

Q. What regulatory considerations apply to this compound derivatives with structural similarities to controlled substances (e.g., brorphine)?

Q. How can hydrogen-bonding patterns in polymorphs of this compound be exploited for co-crystal engineering?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.